molecular formula C12H20Br2 B14536590 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne CAS No. 62444-31-9

3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne

Cat. No.: B14536590
CAS No.: 62444-31-9
M. Wt: 324.09 g/mol
InChI Key: JBYWDRIHOFLHGA-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne is a brominated aliphatic alkyne characterized by a linear carbon chain with a central triple bond (oct-4-yne), two bromine atoms at positions 3 and 6, and four methyl groups at positions 2 and 7. Its molecular formula is C₁₂H₁₈Br₂ (hypothetically derived from structural analysis), with a molecular weight of approximately 322.0 g/mol.

Properties

CAS No.

62444-31-9

Molecular Formula

C12H20Br2

Molecular Weight

324.09 g/mol

IUPAC Name

3,6-dibromo-2,2,7,7-tetramethyloct-4-yne

InChI

InChI=1S/C12H20Br2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h9-10H,1-6H3

InChI Key

JBYWDRIHOFLHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#CC(C(C)(C)C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne typically involves the bromination of alkyne precursors. One common method includes the use of DMSO and oxalyl bromide as brominating agents, which offer mild conditions, low cost, and short reaction times . Another approach involves the use of potassium bromide and orthoperiodic acid in a dichloromethane-water mixture .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar bromination techniques as those used in laboratory settings. The choice of reagents and conditions would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate nucleophiles.

    Reduction Reactions: The triple bond can be reduced to a double or single bond under hydrogenation conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Products with new functional groups replacing the bromine atoms.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

    Oxidation: Various oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

Chemistry: 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology and Medicine:

Industry: In industrial settings, this compound may be used in the synthesis of materials with specific electronic or optical properties, such as in the development of organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action for 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne depends on the specific reaction it undergoes. Generally, the bromine atoms and the triple bond are key reactive sites. For example, in substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds and the release of bromide ions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne with structurally related brominated compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne C₁₂H₁₈Br₂ 322.0 Alkyne, Br, branched alkyl Linear chain with triple bond Polymer chemistry, catalysis
3:6-Dibromo-2:4:5-trimethoxytoluene C₁₀H₁₂Br₂O₃ 364.0 Aromatic Br, methoxy Brominated aromatic ring Stabilizers, agrochemicals
2,3,4,6-Tetrabromo-1-methyl-1H-indole C₉H₅Br₄N 485.7 Indole, Br, methyl Marine-derived heterocycle Bioactive marine natural products
4,6-Dibromo-N-{3-[(4,6-dibromo-2,3-dimethylphenyl)imino]butan-2-ylidene}-2,3-dimethylaniline C₂₀H₂₀Br₄N₂ 636.0 Aromatic Br, imine, dimethyl Symmetrical Schiff base derivative Coordination chemistry

Key Differences and Implications

Reactivity :

  • The target compound’s alkyne group enables click chemistry (e.g., Huisgen cycloaddition), unlike aromatic bromides (e.g., 3:6-Dibromo-2:4:5-trimethoxytoluene), which favor electrophilic substitution .
  • Marine brominated indoles (e.g., 2,3,4,6-Tetrabromo-1-methyl-1H-indole) exhibit bioactivity due to their heterocyclic core, while the aliphatic nature of the target compound may prioritize thermal stability .

Applications :

  • Marine brominated indoles are explored for antimicrobial and anticancer properties , whereas the target’s alkyne functionality aligns with materials science (e.g., conductive polymers).

Research Findings and Limitations

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